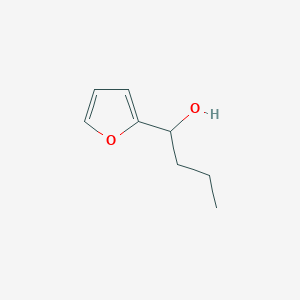

1-(2-Furyl)-1-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Furyl)-1-butanol” seems to be a compound that contains a furyl group. Furyl compounds are typically aromatic and contain a furan ring, which is a five-membered ring with oxygen . They are often used in the synthesis of various chemicals .

Synthesis Analysis

While specific synthesis methods for “1-(2-Furyl)-1-butanol” were not found, similar compounds such as “®-2-Amino-1-(2-furyl)ethanol” have been synthesized using chemoenzymatic methods . The generation of the asymmetric center was accomplished by a highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by the hydroxynitrile lyase from Hevea brasiliensis .

Aplicaciones Científicas De Investigación

Pharmaceutical Precursor

1-(furan-2-yl)butan-1-ol: serves as a chiral heterocyclic alcohol, which is a crucial precursor in the production of various pharmaceutical medicines. It can be used to produce pyranone, an intermediate in synthesizing sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Synthesis of Sugar Analogues

The compound is involved in synthesizing sugar analogues, which are essential for developing new therapeutic agents that mimic natural sugars’ biological roles .

Antibiotics Production

It also plays a role in creating antibiotics, contributing to the fight against bacterial infections by providing new compounds with potential antibacterial properties .

Anticancer Drug Synthesis

1-(furan-2-yl)butan-1-ol: is used in anticancer drug synthesis, offering a pathway to develop novel treatments against various forms of cancer .

Green Chemistry Applications

The compound is part of sustainable development efforts, as furan derivatives like 1-(furan-2-yl)butan-1-ol are derived from biomass feedstock, making them green and environmentally friendly materials .

Agrochemicals Development

Furan derivatives are utilized in developing agrochemicals, aiding in creating more sustainable and effective agricultural practices .

Resin and Lacquer Production

This compound is also used in producing resins and lacquers, contributing to the manufacturing of coatings and adhesives that are more environmentally conscious .

Antimicrobial Activity Research

Recent studies have explored the antimicrobial activity of furan derivatives, indicating that compounds like 1-(furan-2-yl)butan-1-ol could lead to new antimicrobial agents .

Safety and Hazards

The safety data sheet for a similar compound, “DL-1-(2-Furyl)ethanol, stabilized”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Mecanismo De Acción

Target of Action

1-(Furan-2-yl)butan-1-ol, also known as 1-(2-Furyl)-1-butanol, is a chiral heterocyclic alcohol . It is an important precursor for the production of pharmaceutical medicines and natural products . The primary targets of this compound are enzymes involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The compound interacts with its targets through a process known as asymmetric bioreduction . This process involves the reduction of a compound, in this case, 1-(furan-2-yl)propan-1-one, using a biocatalyst, Lactobacillus paracasei BD101 . The bioreduction results in the formation of (S)-1-(furan-2-yl)propan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions .

Biochemical Pathways

The biochemical pathway involved in the action of 1-(Furan-2-yl)butan-1-ol is the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The resulting compound, (S)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s high conversion rate and yield in the bioreduction process suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 1-(Furan-2-yl)butan-1-ol is the production of (S)-1-(furan-2-yl)propan-1-ol . This compound is a key precursor in the synthesis of various pharmaceutical medicines and natural products, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Action Environment

The action of 1-(Furan-2-yl)butan-1-ol is influenced by the environment in which the bioreduction process takes place. The use of the Lactobacillus paracasei BD101 biocatalyst, obtained from boza, a grain-based fermented beverage, suggests that the process occurs in a biological environment . The high conversion and yield rates achieved under optimized conditions indicate that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .

Propiedades

IUPAC Name |

1-(furan-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQMAUXIXMFXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398981 |

Source

|

| Record name | 1-(2-Furyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Furyl)-1-butanol | |

CAS RN |

4208-62-2 |

Source

|

| Record name | 1-(2-Furyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)